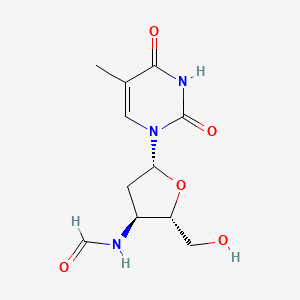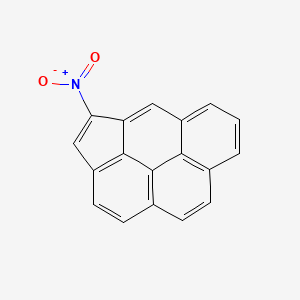
Cyclopenta(cd)pyrene, 4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta(cd)pyrene, 4-nitro- is an organic compound with the molecular formula C18H9NO2. It is a derivative of cyclopenta(cd)pyrene, which is a polycyclic aromatic hydrocarbon (PAH).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta(cd)pyrene, 4-nitro- typically involves the nitration of cyclopenta(cd)pyrene. One common method is the reaction of cyclopenta(cd)pyrene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually include controlled temperature and time to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of cyclopenta(cd)pyrene, 4-nitro- may involve large-scale nitration processes, where cyclopenta(cd)pyrene is treated with nitrating agents under optimized conditions to achieve high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta(cd)pyrene, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields amino derivatives.
Substitution: Substitution reactions can produce a variety of functionalized cyclopenta(cd)pyrene derivatives.
Aplicaciones Científicas De Investigación
Cyclopenta(cd)pyrene, 4-nitro- has several scientific research applications:
Environmental Science: It is studied for its role as a pollutant and its impact on environmental health.
Toxicology: Research focuses on its mutagenic and carcinogenic properties, as it is a derivative of PAHs, which are known to be harmful.
Chemistry: It is used as a model compound to study the reactivity and properties of nitro-substituted PAHs.
Biology and Medicine: Investigations into its biological effects and potential therapeutic applications are ongoing.
Mecanismo De Acción
The mechanism of action of cyclopenta(cd)pyrene, 4-nitro- involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes involved in metabolic activation and detoxification pathways .
Comparación Con Compuestos Similares
Cyclopenta(cd)pyrene, 4-nitro- can be compared with other nitro-substituted PAHs, such as:
Nitropyrene: Another nitro-substituted PAH with similar mutagenic properties.
Nitrofluoranthene: Known for its environmental persistence and toxicity.
Nitrobenzo(a)pyrene: A well-studied compound with significant carcinogenic potential.
Cyclopenta(cd)pyrene, 4-nitro- is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological effects .
Propiedades
Número CAS |
102859-52-9 |
|---|---|
Fórmula molecular |
C18H9NO2 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
2-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene |
InChI |
InChI=1S/C18H9NO2/c20-19(21)15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-9H |
Clave InChI |
SQAFYTHBQZQFLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C4C(=CC5=C4C3=C(C=C2)C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
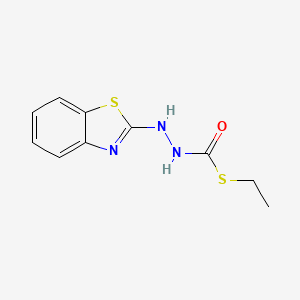
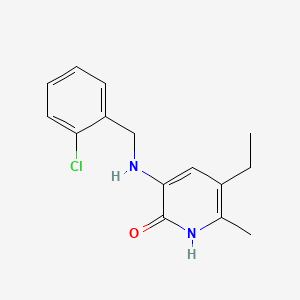

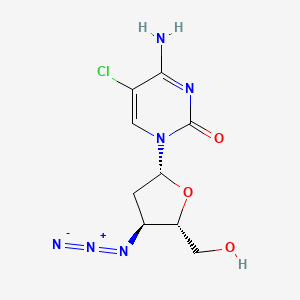

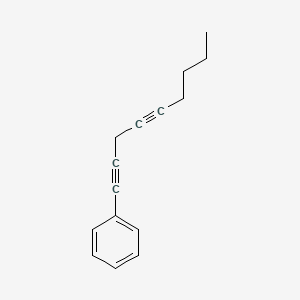
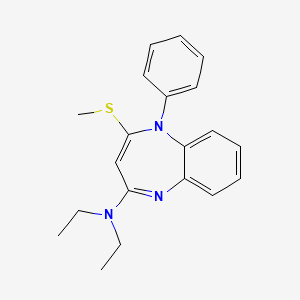
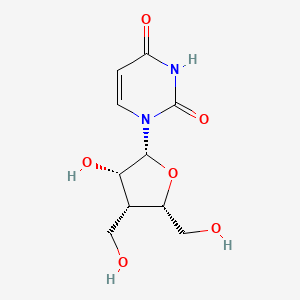
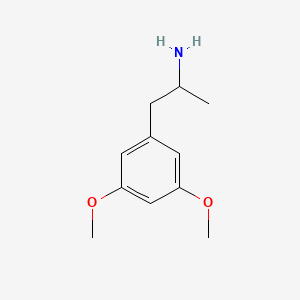
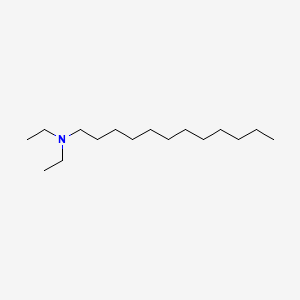
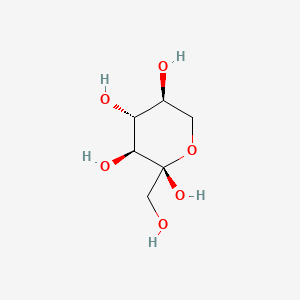
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
